

A Comparative Guide to SUMOylation Inhibitors: ML-792 vs. COH000

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The post-translational modification of proteins by Small Ubiquitin-like Modifier (SUMO) proteins, a process known as SUMOylation, is a critical regulator of numerous cellular processes. Its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, making the enzymes of the SUMOylation cascade attractive therapeutic targets. This guide provides an objective comparison of two prominent preclinical SUMOylation inhibitors, **ML-792** and COH000, based on available experimental data.

Mechanism of Action and Biochemical Potency

Both **ML-792** and COH000 target the SUMO-activating enzyme (SAE or SUMO E1), the first and essential enzyme in the SUMOylation cascade. However, they exhibit distinct mechanisms of inhibition.

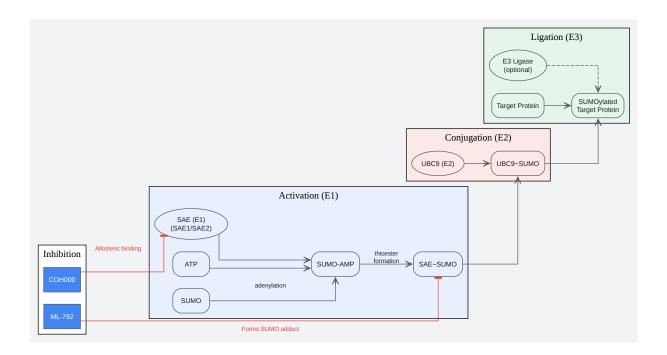
ML-792 is a mechanism-based inhibitor that forms a covalent adduct with SUMO in a reaction catalyzed by the SAE itself.[1] This SUMO-**ML-792** adduct then acts as a potent inhibitor of the SAE.[1] **ML-792** is a highly potent inhibitor, with IC50 values in the low nanomolar range for the inhibition of SUMO1 and SUMO2 conjugation.[1]

COH000 is an allosteric, covalent, and irreversible inhibitor of the SAE.[2][3] It binds to a cryptic pocket on the SAE, distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state.[2][3] This allosteric mechanism means its inhibitory activity is



not competitive with ATP or SUMO.[2] COH000 is a potent inhibitor, with an IC50 in the sub-micromolar range, though it is less potent than **ML-792**.[1][4]

Signaling Pathway of SUMOylation and Inhibition



Click to download full resolution via product page

Caption: The SUMOylation cascade and points of inhibition by ML-792 and COH000.

Quantitative Performance Data



The following tables summarize the available quantitative data for **ML-792** and COH000. It is important to note that a direct head-to-head comparison in the same experimental systems has not been published. The data presented here are compiled from different studies and should be interpreted with caution.

Table 1: In Vitro Potency and Selectivity

Inhibitor	Target	IC50	Selectivity vs. NAE (NEDD8)	Selectivity vs. UAE (Ubiquitin)	Reference(s
ML-792	SAE (SUMO1)	3 nM	>10,000-fold (32 μM)	>33,000-fold (>100 μM)	[1]
SAE (SUMO2)	11 nM	>2,900-fold (32 μM)	>9,000-fold (>100 μM)	[1]	
СОН000	SAE	0.2 μM (200 nM)	>500-fold (inactive at 100 µM)	>500-fold (inactive at 100 µM)	[1]

NAE: NEDD8-activating enzyme; UAE: Ubiquitin-activating enzyme.

Table 2: In Vitro and In Vivo Anti-Cancer Activity



Inhibitor	Cancer Model	Effect	Notable Findings	Reference(s)
ML-792	Myc-driven lymphoma and breast cancer cells	Decreased cell viability	Increased sensitivity in cells with high MYC expression.	[5]
Colorectal cancer (HCT116) xenograft	Tumor growth inhibition	A derivative of ML-792, TAK- 981, is in clinical trials.	[4]	
СОН000	Lymphoma cell lines	Decreased c- Myc expression and induced apoptosis	Allosteric inhibition mechanism.	[4]
Colorectal cancer (HCT116) xenograft	Prevented tumor growth	Demonstrated anti-tumor activity when injected peritumorally.	[4]	

Experimental Protocols In Vitro SUMOylation Inhibition Assay

This protocol is designed to assess the inhibitory activity of compounds on the SUMOylation cascade using purified recombinant enzymes.

Materials:

- Recombinant human SAE1/SAE2 (E1)
- Recombinant human UBC9 (E2)
- Recombinant human SUMO1 or SUMO2 (with C-terminal diglycine)



- Target substrate protein (e.g., RanGAP1)
- SUMOylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM ATP, 0.1 mM DTT)
- Test compounds (ML-792, COH000) dissolved in DMSO
- SDS-PAGE gels and buffers
- Western blot apparatus and reagents
- Anti-SUMO1/2 and anti-target protein antibodies

Procedure:

- Prepare a master mix containing the SUMOylation reaction buffer, SAE1/SAE2, UBC9, SUMO1/2, and the target protein.
- · Aliquot the master mix into reaction tubes.
- Add the test compounds at various concentrations to the reaction tubes. Include a DMSOonly control.
- Initiate the reaction by adding ATP.
- Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
- Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Probe the membrane with primary antibodies against the target protein and SUMO1/2 to detect the SUMOylated and un-SUMOylated forms of the target protein.
- Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate for visualization.



 Quantify the band intensities to determine the extent of SUMOylation inhibition and calculate the IC50 value.

Cell-Based SUMOylation Assay

This protocol assesses the effect of inhibitors on global SUMOylation levels within cells.

Materials:

- Cancer cell line of interest (e.g., HCT116)
- Cell culture medium and supplements
- Test compounds (ML-792, COH000)
- Cell lysis buffer (e.g., RIPA buffer) with protease and deSUMOylase inhibitors (e.g., N-ethylmaleimide)
- · BCA protein assay kit
- SDS-PAGE gels and buffers
- Western blot apparatus and reagents
- Anti-SUMO1 and anti-SUMO2/3 antibodies
- Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 4-24 hours).
- Wash the cells with PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.



- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Perform SDS-PAGE and western blotting as described in the in vitro assay protocol.
- Probe the membrane with anti-SUMO1 and anti-SUMO2/3 antibodies to visualize the global SUMOylation profile.
- Probe for a loading control to ensure equal protein loading.
- Analyze the reduction in high molecular weight SUMO conjugates to assess the inhibitor's cellular activity.

Cell Viability Assay

This protocol measures the effect of SUMOylation inhibitors on cancer cell proliferation and viability.

Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- 96-well plates
- Test compounds (ML-792, COH000)
- Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)
- Plate reader

Procedure:

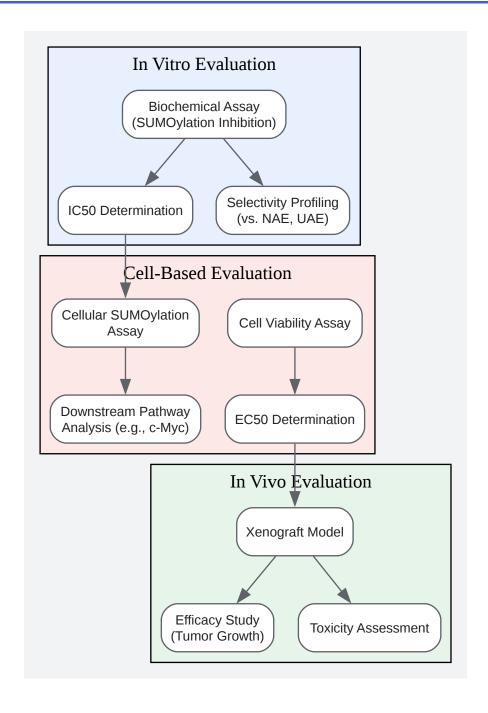
- Seed cells in a 96-well plate at a predetermined density.
- Allow the cells to attach and grow for 24 hours.
- Treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.



- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color or signal development.
- Measure the absorbance or fluorescence/luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 value for each compound.

Experimental Workflow and Logical Relationships Experimental Workflow for Inhibitor Evaluation





Click to download full resolution via product page

Caption: A typical workflow for the preclinical evaluation of SUMOylation inhibitors.

Summary and Conclusion

Both **ML-792** and COH000 are valuable research tools for studying the biological roles of SUMOylation and represent promising starting points for the development of novel cancer therapeutics.



- ML-792 stands out for its exceptional potency, with activity in the low nanomolar range. Its
 mechanism of forming a SUMO adduct is a well-characterized approach for inhibiting
 ubiquitin-like protein activating enzymes. The development of its derivative, TAK-981, into
 clinical trials underscores the therapeutic potential of this chemical scaffold.
- COH000 offers a distinct and equally compelling mechanism of allosteric inhibition. This
 mode of action can sometimes provide advantages in terms of specificity and can be less
 susceptible to competition from high intracellular concentrations of the natural substrate.

The choice between **ML-792** and COH000 for research purposes may depend on the specific experimental context. For studies requiring maximal and rapid inhibition of SUMOylation, the higher potency of **ML-792** might be advantageous. For investigations into the nuances of allosteric modulation of the SUMOylation pathway, COH000 provides a unique tool.

Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two inhibitors in various preclinical models. Such studies will be crucial for guiding the future development of SUMOylation-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Current Status of SUMOylation Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of a covalent allosteric inhibitor of SUMO E1 activating enzyme -PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to SUMOylation Inhibitors: ML-792 vs. COH000]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609176#ml-792-versus-other-sumoylation-inhibitors-like-coh000]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com